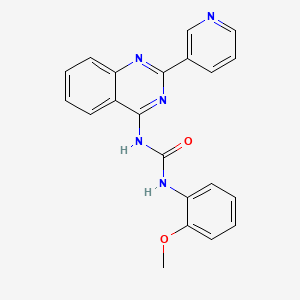

8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one

Vue d'ensemble

Description

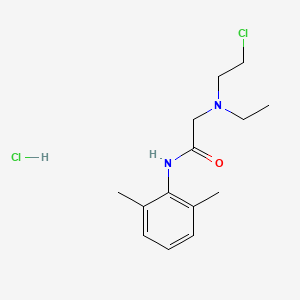

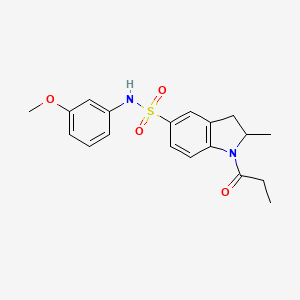

8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one, or 8-DBM, is a synthetic molecule with a wide range of applications in scientific research. It is a derivative of the benzopyran class of compounds, which have a variety of biological activities. 8-DBM has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties, and is being studied for its potential use in the treatment of a variety of diseases.

Applications De Recherche Scientifique

DNA Repair Pathway Inhibitor

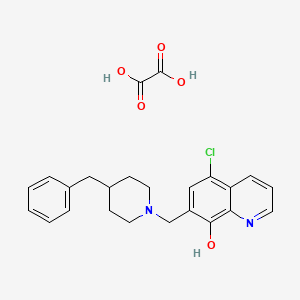

NU7441 is an inhibitor of DNA-dependent protein kinase (DNA-PK), an enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway . It is highly selective for DNA-PK, with an IC₅₀ of 14 nM .

Genome Editing

NU7441 reduces the frequency of NHEJ and increases the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 genome editing . This makes it a valuable tool in the field of genetic engineering.

Cancer Research

NU7441 has been found to sensitize human cancer cell lines to DNA double-strand-break-inducing therapies (chemo- or radio-therapy) by inhibiting DNA-PK activity and delaying the repair of double-strand breaks . This suggests its potential as a therapeutic agent in cancer treatment.

Gastric Cancer Research

In gastric cancer research, a high concentration of NU-7441 showed great tumor inhibitory effects . It also resulted in a significant increase in T cell recruitment compared to the control, which activated the immune system, thus killing cancer cells effectively .

Immune System Activation

NU-7441 has been found to play a role in immune system activation. It has been observed to prompt the aggregation of PD-L1, a protein that plays a major role in suppressing the immune system, thereby impairing cancer immune responses .

Treatment of Disseminated, Mesenchymal Tumors

Mesenchymal cells displayed sensitivity to NU-7441 . Therefore, the treatment of disseminated, mesenchymal tumors may represent an opportunity to expand the clinical utility of NU-7441 and similar agents .

Mécanisme D'action

Target of Action

NU 7441, also known as KU-57788, is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) . DNA-PK is a member of the phosphatidylinositol (PI) 3-kinase related kinase (PIKK) family involved in the signaling of cellular stress responses .

Mode of Action

NU 7441 acts as an ATP-competitive inhibitor of DNA-PK . It interacts with DNA-PK, inhibiting its activity, which is essential for the repair of DNA double-strand breaks . This inhibition sensitizes cells to chemo- or radio-therapy agents, leading to increased DNA damage being induced by these types of cancer therapies .

Biochemical Pathways

The primary biochemical pathway affected by NU 7441 is the non-homologous end joining (NHEJ) DNA repair pathway . DNA-PK plays a crucial role in this pathway, and its inhibition by NU 7441 disrupts the repair of DNA double-strand breaks .

Result of Action

The inhibition of DNA-PK by NU 7441 leads to increased DNA damage in cells exposed to chemo- or radio-therapy . This is due to the disruption of the NHEJ DNA repair pathway, which normally repairs DNA double-strand breaks . As a result, cells become more sensitive to DNA-damaging therapies, which can enhance the efficacy of these treatments .

Propriétés

IUPAC Name |

8-dibenzothiophen-4-yl-2-morpholin-4-ylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO3S/c27-21-15-23(26-11-13-28-14-12-26)29-24-17(6-3-9-20(21)24)19-8-4-7-18-16-5-1-2-10-22(16)30-25(18)19/h1-10,15H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMULYFATHSZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462509 | |

| Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one | |

CAS RN |

503468-95-9 | |

| Record name | NU-7441 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503468959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NU-7441 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF6ZJD5WGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1684054.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone](/img/structure/B1684059.png)

![N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide](/img/structure/B1684061.png)

![3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid](/img/structure/B1684073.png)